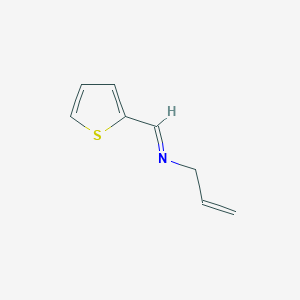
2,2-Dimethoxyethyl dibutylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxyethyl dibutylphosphinate is an organophosphorus compound that features a phosphinate group bonded to a 2,2-dimethoxyethyl moiety and two butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxyethyl dibutylphosphinate typically involves the reaction of dibutylphosphinic acid with 2,2-dimethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the phosphinate ester. The reaction conditions often include moderate temperatures and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxyethyl dibutylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethoxyethyl dibutylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological phosphinate interactions.
Industry: It is used in the formulation of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxyethyl dibutylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the natural substrate from accessing the site.
Comparison with Similar Compounds
Similar Compounds
- Dibutylphosphinic acid
- 2,2-Dimethoxyethanol
- Tributyl phosphate
- Dimethyl methylphosphonate
Uniqueness
2,2-Dimethoxyethyl dibutylphosphinate is unique due to the presence of both the 2,2-dimethoxyethyl moiety and the dibutylphosphinate group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
64862-39-1 |
|---|---|
Molecular Formula |
C12H27O4P |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
1-[butyl(2,2-dimethoxyethoxy)phosphoryl]butane |
InChI |
InChI=1S/C12H27O4P/c1-5-7-9-17(13,10-8-6-2)16-11-12(14-3)15-4/h12H,5-11H2,1-4H3 |
InChI Key |
PBNOULIUBPGUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)OCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
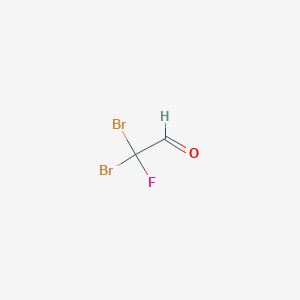
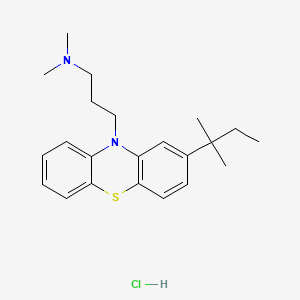
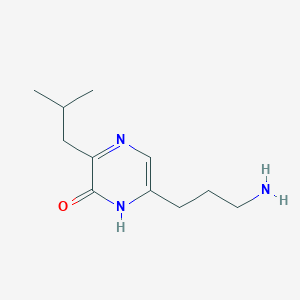
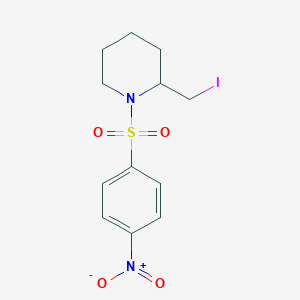

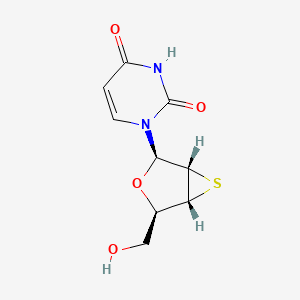
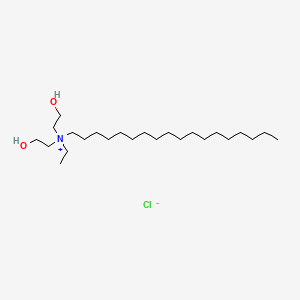
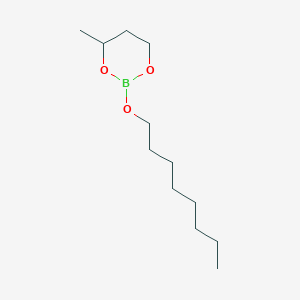
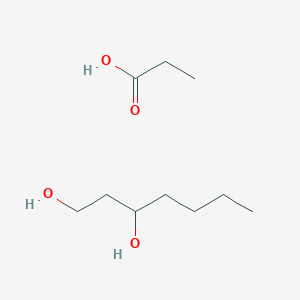
![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)
